molecular formula C16H18N2O2 B1318067 N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide CAS No. 954271-80-8

N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide

Cat. No.: B1318067
CAS No.: 954271-80-8
M. Wt: 270.33 g/mol
InChI Key: YZTVVZDWLGDTKK-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

The crystallographic structure of this compound has been extensively characterized through single-crystal X-ray diffraction analysis, revealing critical insights into its three-dimensional molecular architecture. The compound crystallizes in a specific space group that accommodates the formation of molecular layers stabilized by intermolecular hydrogen bonding networks. The molecular geometry exhibits a characteristic amide backbone with the carbonyl group positioned strategically to facilitate hydrogen bonding interactions with neighboring molecules in the crystal lattice.

The primary structural feature of this compound involves the presence of an amide functional group (-CONH-) that serves as both a hydrogen bond donor and acceptor site. The nitrogen-hydrogen to oxygen hydrogen bonds form centrosymmetric cyclic motifs that contribute significantly to the overall crystal packing arrangement. These intermolecular interactions create molecular layers with specific geometric parameters that have been precisely determined through diffraction studies.

The aromatic ring systems within the molecule adopt specific orientational relationships that optimize both intramolecular and intermolecular interactions. The 4-aminophenyl group and the 2-methylphenoxy moiety are positioned to minimize steric hindrance while maximizing favorable electronic interactions. The dihedral angles between these aromatic systems and the central propanamide backbone have been measured to provide detailed geometric parameters for computational modeling and structure-activity relationship studies.

Structural Parameter Value Reference
Molecular Formula C17H20N2O2
Molecular Weight 284.36 g/mol
Crystal System Molecular layers
Primary Interactions N-H⋯O hydrogen bonds

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Fourier Transform Infrared spectroscopy serves as a primary tool for identifying functional groups and analyzing hydrogen bonding patterns within the compound. The infrared spectrum exhibits characteristic absorption bands corresponding to the amide carbonyl stretch, nitrogen-hydrogen stretching vibrations, and aromatic carbon-carbon stretching modes.

The amide carbonyl group typically displays a strong absorption band in the region around 1650-1680 wavenumbers, which provides information about the electronic environment of the carbonyl carbon and the extent of conjugation with adjacent aromatic systems. The nitrogen-hydrogen stretching vibrations appear in the higher frequency region around 3200-3400 wavenumbers, with the exact position and intensity dependent on the hydrogen bonding environment in both solution and solid-state samples.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular connectivity and electronic environment of individual atoms within the compound. Proton Nuclear Magnetic Resonance analysis reveals distinct resonances for the aromatic protons, the amide nitrogen-hydrogen proton, and the aliphatic protons of the propanamide backbone. The chemical shift values and coupling patterns provide insights into the electronic shielding effects and molecular dynamics of the compound in solution.

Carbon-13 Nuclear Magnetic Resonance spectroscopy complements the proton studies by providing information about the carbon framework of the molecule. The aromatic carbon resonances, the carbonyl carbon signal, and the aliphatic carbon peaks can be assigned through various two-dimensional Nuclear Magnetic Resonance techniques that establish connectivity patterns and stereochemical relationships.

Ultraviolet-Visible spectroscopy reveals the electronic transitions within the molecule, particularly those involving the aromatic chromophores and the extended conjugation system created by the amide linkage. The absorption maxima and extinction coefficients provide information about the electronic structure and potential applications in optical or photochemical processes.

Spectroscopic Technique Key Characteristics Typical Range
Fourier Transform Infrared Amide carbonyl stretch 1650-1680 cm⁻¹
Fourier Transform Infrared Nitrogen-hydrogen stretch 3200-3400 cm⁻¹
Nuclear Magnetic Resonance Aromatic protons 7.0-8.0 ppm
Ultraviolet-Visible π-π* transitions 250-300 nm

Comparative Analysis with Structural Analogs

The structural analysis of this compound benefits significantly from comparison with related amide compounds that share similar functional group arrangements or aromatic substitution patterns. Several structural analogs have been identified in the literature that provide valuable reference points for understanding the unique features of this compound.

N-(4-acetamidophenyl)-3-(2-methylphenoxy)propanamide represents a closely related compound that differs primarily in the substitution pattern on the aromatic ring and the length of the aliphatic chain connecting the aromatic systems. This analog exhibits a molecular formula of C18H20N2O3 with a molecular weight of 312.4 grams per mole, indicating the presence of an additional acetamide functional group that significantly alters the hydrogen bonding capabilities and electronic properties of the molecule.

The crystallographic analysis of related compounds reveals common structural motifs, particularly in the formation of hydrogen-bonded networks that stabilize the crystal packing arrangements. For example, N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide exhibits similar intermolecular hydrogen bonding patterns with the formation of centrosymmetric cyclic motifs. These comparisons demonstrate that the hydrogen bonding capability of the amide functional group is a dominant factor in determining the solid-state structure of these compounds.

The spectroscopic properties of structural analogs provide additional context for interpreting the data obtained for this compound. Compounds with similar aromatic substitution patterns exhibit comparable Nuclear Magnetic Resonance chemical shift patterns and Fourier Transform Infrared absorption frequencies, allowing for the identification of structure-property relationships that can guide the design of related compounds with desired characteristics.

Electronic properties derived from Ultraviolet-Visible spectroscopy show systematic variations among the structural analogs that correlate with the electron-donating or electron-withdrawing nature of the substituent groups. The presence of the amino group in the para position of the phenyl ring provides strong electron-donating character that influences both the electronic absorption spectrum and the reactivity of the compound toward electrophilic reagents.

Structural Analog Molecular Formula Key Difference Reference
N-(4-acetamidophenyl)-3-(2-methylphenoxy)propanamide C18H20N2O3 Additional acetamide group
N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide C18H18N2O3 Oxamoyl linkage
3-(4-aminophenyl)-N-(2-methylpropyl)propanamide C13H20N2O Different chain length

Properties

IUPAC Name

N-(4-aminophenyl)-2-(2-methylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-5-3-4-6-15(11)20-12(2)16(19)18-14-9-7-13(17)8-10-14/h3-10,12H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTVVZDWLGDTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide typically involves:

  • Formation of the propanamide backbone.
  • Introduction of the 2-methylphenoxy substituent.
  • Attachment of the 4-aminophenyl group via amide bond formation.

The process often requires intermediate steps such as nitration, reduction, and nucleophilic substitution to install the functional groups correctly.

Stepwise Preparation Method

Synthesis of 2-(4-aminophenyl)-2-methyl propionitrile Intermediate

A key intermediate in the synthesis is 2-(4-aminophenyl)-2-methyl propionitrile, which can be prepared as follows:

  • Methylation of 4-nitrophenylacetonitrile:
    Using dimethylformamide (DMF) as solvent, sodium hydride (NaH) is added at 0–5 °C to deprotonate the substrate, followed by dropwise addition of methyl iodide (MeI) to methylate the nitrophenylacetonitrile. The reaction is monitored by TLC until completion.
  • Reduction of Nitro Group:
    The nitro group is reduced to an amino group using iron powder as a reductant in the presence of ammonium chloride in ethanol under reflux conditions. After completion, the mixture is filtered, concentrated, and purified by recrystallization from ethanol to yield the amino intermediate with high purity and yields ranging from 84% to 89% depending on iron powder equivalents used.
Step Reagents & Conditions Yield (%) Notes
Methylation DMF, NaH (2.4-2.6 eq), MeI (2.85-3 eq), 0–5 °C, then RT Not specified TLC monitored, intermediate isolated as 2-(4-nitrophenyl)-2-methyl propionitrile
Reduction Fe powder (2:1 to 4:1 molar ratio), NH4Cl, EtOH, reflux 84–89 Recrystallization from EtOH, high purity
Formation of this compound
  • Nucleophilic Substitution:
    The 2-(2-methylphenoxy)propanamide moiety is introduced by reacting the appropriate phenol derivative (2-methylphenol) with a propanamide precursor under basic conditions.
  • Amide Bond Formation:
    The amino group on the 4-aminophenyl intermediate is coupled with the propanoyl derivative to form the amide bond, typically using coupling agents or under conditions favoring amide bond formation.

While specific detailed protocols for this exact compound are limited in the public domain, analogous methods for related compounds involve:

  • Using potassium hydroxide or sodium hydride as base in polar aprotic solvents (e.g., DMF or DMSO).
  • Heating the reaction mixture between 50 °C and 120 °C for several hours to facilitate nucleophilic aromatic substitution or amide bond formation.

Alternative Synthetic Routes and Catalysts

  • Reduction Catalysts:
    Traditional catalysts like palladium on carbon (Pd/C) or tin chloride have been used for nitro group reduction but are expensive and environmentally problematic. The use of iron powder as a reductant offers a greener, cost-effective alternative with simpler post-reaction handling.

  • Solvent and Base Selection:
    DMF is commonly used as a solvent for methylation and nucleophilic substitution steps due to its polarity and ability to dissolve both organic and inorganic reagents. Sodium hydride and potassium hydroxide are preferred bases for deprotonation and activation of nucleophiles.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Material 4-nitrophenylacetonitrile
Methylation Reagents Sodium hydride (2.4-2.6 eq), Methyl iodide (2.85-3 eq), DMF solvent
Methylation Conditions 0–5 °C initial, then room temperature, 0.5–2 hours reaction time
Reduction Reagents Iron powder (2:1 to 4:1 molar ratio), 10% ammonium chloride, ethanol
Reduction Conditions Reflux until completion (monitored by TLC), filtration, recrystallization from ethanol
Yields 84–89% for amino intermediate
Purification Suction filtration, recrystallization, washing with sodium bicarbonate and salt solutions
Solvent for Coupling DMF or DMSO, sometimes with bases like KOH or NaH
Temperature for Coupling 50–120 °C
Reaction Time for Coupling 4–20 hours

Scientific Research Applications

Scientific Research Applications

N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide has several notable applications across different scientific domains:

Chemistry

  • Building Block for Synthesis: This compound serves as a vital intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating further research and development in synthetic organic chemistry.

Biology

  • Biochemical Probes: The compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific enzymes makes it valuable for understanding metabolic pathways and disease mechanisms.

Medicine

  • Therapeutic Potential: Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Research indicates its potential to inhibit pro-inflammatory cytokines and reduce pain responses in animal models.

Industry

  • Specialty Chemicals Development: The compound is utilized in developing specialty chemicals and materials with tailored properties, which can be applied in various industrial processes.

Research has demonstrated several biological activities associated with this compound:

  • Anti-inflammatory Effects: Studies show that it significantly inhibits the release of pro-inflammatory cytokines like IL-6 and TNF-alpha.
  • Analgesic Properties: In controlled studies involving rat models, administration led to a notable decrease in pain behavior, indicating its efficacy as an analgesic agent.
  • Enzyme Inhibition: The compound has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

The following table summarizes key studies focusing on the biological implications of this compound:

StudyObjectiveFindings
Study 1Evaluate anti-inflammatory effectsSignificant reduction in TNF-alpha levels in vitro.
Study 2Assess analgesic propertiesReduced pain response in rat models compared to control groups.
Study 3Investigate enzyme inhibitionIdentified as a potent inhibitor of COX enzymes, indicating potential for pain management therapies.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and pain, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Key Substituents Molecular Formula Notable Properties/Activities References
N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide 4-Aminophenyl, 2-methylphenoxy C₁₆H₁₈N₂O₂ Hypothesized enzyme inhibition potential
2-{Acetyl-[(4-methylphenyl)sulfonyl]amino}-N-(4-aminophenyl)propanamide Sulfonamide, acetyl, 4-methylphenyl C₁₈H₂₁N₃O₄S IR peaks at 1751 cm⁻¹ (C=O), mp 145–146°C
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-Chlorophenethyl, 4-isobutylphenyl C₂₀H₂₄ClNO Synthesized via acyl chloride coupling
N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide 5-Amino-2-fluorophenyl, 4-methoxyphenoxy C₁₆H₁₆FN₂O₃ Fluorine-enhanced metabolic stability
2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)propanamide Thioether, 2,4-dimethylphenyl C₁₇H₂₀N₂OS Predicted pKa 13.82, irritant hazard
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The sulfonamide group in increases acidity and hydrogen-bonding capacity compared to the ether linkage in the target compound.
  • Fluorine Substitution : Compounds like incorporate fluorine, which enhances metabolic stability and lipophilicity.

Physicochemical Properties

  • Melting Points : Sulfonamide derivatives (e.g., ) exhibit higher melting points (~145°C) due to hydrogen bonding, whereas thioether analogs () may have lower thermal stability.
  • Lipophilicity: The 2-methylphenoxy group in the target compound likely increases lipophilicity compared to polar sulfonamides but less than fluorinated analogs .
  • Spectroscopic Data: IR spectra for sulfonamides show distinct C=O and S=O stretches (e.g., 1751 cm⁻¹ in ), while the target compound’s phenoxy group would display aromatic C-O-C vibrations near 1250 cm⁻¹.

Biological Activity

N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2C_{16}H_{18}N_{2}O_{2}. The compound features an aminophenyl group and a methylphenoxy group linked to a propanamide backbone, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects. For instance, the compound may exhibit:

  • Antimicrobial Activity : Potentially inhibiting the growth of bacteria and fungi.
  • Anticancer Activity : Inducing apoptosis in cancer cells by targeting pathways involved in cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial properties. Studies have shown varying degrees of effectiveness against different strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has demonstrated the ability to inhibit cell growth in various cancer cell lines. The following table summarizes some key findings regarding its anticancer activity:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.32Growth inhibition
HepG2 (Liver Cancer)3.45Induction of apoptosis
PC-3 (Prostate Cancer)4.12Significant cytotoxicity
HCT-116 (Colon Cancer)6.54Inhibition of proliferation

These results indicate that this compound could serve as a lead compound for developing new anticancer therapies.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study conducted by Zhang et al. highlighted the synthesis and evaluation of various derivatives based on the structure of this compound. The results showed that certain analogs exhibited IC50 values lower than standard chemotherapeutics, indicating enhanced potency against specific cancer types .
  • Mechanism-Based Approaches : Another research review discussed how compounds like this compound could inhibit key enzymes involved in cancer progression, such as thymidylate synthase and topoisomerase II, further supporting their potential as anticancer agents .
  • Comparative Studies : Comparative analyses with similar compounds revealed that this compound exhibits unique properties due to its specific functional groups, which may enhance its biological activity compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via amidation between 4-aminophenylamine and 2-(2-methylphenoxy)propanoyl chloride. A base (e.g., triethylamine) is used to neutralize HCl, and the reaction is conducted in anhydrous dichloromethane under reflux. Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride), reaction time (6–8 hours), and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Key Considerations : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Impurities like unreacted amine can be removed via acid-base extraction .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Analytical Methods :

  • 1H-NMR : Key signals include the aromatic protons (δ 6.5–7.2 ppm), NH2 (δ 5.2–5.5 ppm, broad), and methyl groups (δ 1.3–1.5 ppm for propanamide CH3, δ 2.2–2.4 ppm for 2-methylphenoxy CH3) .
  • LC-MS : Molecular ion peak at m/z 298.4 (C16H18N2O2) with >95% purity confirmed via HPLC (C18 column, acetonitrile/water gradient) .
    • Contradiction Resolution : Discrepancies in NMR data (e.g., unexpected splitting) may arise from rotational isomerism; use variable-temperature NMR to confirm .

Q. What are the common chemical transformations of this compound for derivatization?

  • Reactivity :

  • Oxidation : The aniline group can be oxidized to nitro derivatives using HNO3/H2SO4, but this may degrade the phenoxy moiety .
  • Electrophilic Substitution : Halogenation (e.g., bromination at the para position of the phenoxy ring) under FeBr3 catalysis .
    • Limitations : The amide bond is sensitive to strong acids/bases; avoid harsh conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound, such as enzyme inhibition?

  • Experimental Design :

  • Target Selection : Prioritize enzymes with known binding to aromatic amides (e.g., cyclooxygenase-2, tyrosine kinases).
  • Assays : Use fluorescence-based enzyme inhibition assays (IC50 determination) with positive controls (e.g., celecoxib for COX-2).
  • SAR Studies : Synthesize derivatives (e.g., halogenated or methoxy-substituted analogs) to correlate substituent effects with activity .
    • Data Interpretation : Cross-validate results with molecular docking simulations (PDB structures) to identify binding motifs .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data across studies?

  • Case Example : If one study reports anti-inflammatory activity (IC50 = 10 µM) while another shows no effect:

  • Variables to Check : Compound purity (HPLC), assay conditions (pH, temperature), and cell line/pathogen strain specificity.
  • Reproducibility : Repeat assays with independent synthetic batches and include internal standards (e.g., indomethacin) .
    • Advanced Tools : Use high-resolution mass spectrometry (HRMS) to rule out isotopic interference or degradation products .

Q. How can computational methods guide the optimization of this compound for specific pharmacological targets?

  • Workflow :

Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., TRPV1 receptors).

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS).

QSAR Models : Corinate Hammett σ values of substituents with bioactivity to prioritize synthetic targets .

  • Validation : Compare computational predictions with in vitro IC50 values to refine models .

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